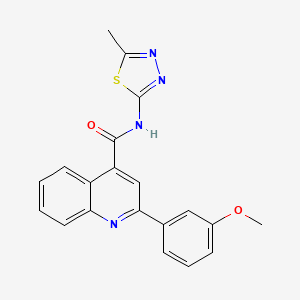![molecular formula C35H32N6O12S2 B11116414 (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)](/img/structure/B11116414.png)
(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[(E)-2-(2-CYCLOBUTYL-3-{2-[(E)-1-(4-{[(4-METHYL-3-NITROPHENYL)SULFONYL]OXY}PHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-3-NITRO-1-BENZENESULFONATE is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including sulfonate, hydrazone, and nitro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage. The reaction typically occurs under acidic or basic conditions.
Cyclobutyl group introduction: The cyclobutyl group can be introduced through a cycloaddition reaction or by using a cyclobutyl-containing reagent.
Sulfonate ester formation: The sulfonate ester is formed by reacting a phenol derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final assembly: The final compound is assembled by coupling the intermediate products through condensation reactions, often under reflux conditions with a suitable solvent like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The sulfonate ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
Amines: From the reduction of nitro groups.
Hydrazines: From the reduction of hydrazone linkages.
Substituted derivatives: From nucleophilic substitution of the sulfonate ester.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be used as a probe to study enzyme interactions, particularly those involving hydrazone and sulfonate groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific targets, such as enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, the hydrazone linkage can form reversible covalent bonds with certain enzymes, inhibiting their activity. The sulfonate ester can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-{[(E)-2-(2-CYCLOBUTYL-3-{2-[(E)-1-(4-{[(4-METHYL-3-NITROPHENYL)SULFONYL]OXY}PHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-3-NITRO-1-BENZENESULFONATE: is similar to other hydrazone and sulfonate-containing compounds.
Uniqueness
- The combination of cyclobutyl, hydrazone, and sulfonate groups in a single molecule is unique, providing a distinct set of chemical properties and reactivity.
- Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C35H32N6O12S2 |
|---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-cyclobutyl-3-[(2E)-2-[[4-(4-methyl-3-nitrophenyl)sulfonyloxyphenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C35H32N6O12S2/c1-22-6-16-29(18-31(22)40(44)45)54(48,49)52-27-12-8-24(9-13-27)20-36-38-34(42)33(26-4-3-5-26)35(43)39-37-21-25-10-14-28(15-11-25)53-55(50,51)30-17-7-23(2)32(19-30)41(46)47/h6-21,26,33H,3-5H2,1-2H3,(H,38,42)(H,39,43)/b36-20+,37-21+ |
InChI Key |
MFSVOOZYWMFEJI-UHQZYLKYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C(=O)N/N=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C5CCC5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C3CCC3)C(=O)NN=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11116343.png)
![4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11116345.png)
![3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11116350.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11116356.png)
![N-(1-{N'-[(E)-{4-[(3-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B11116364.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11116365.png)
![{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11116370.png)
![Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11116377.png)
![(3aS,4R,9bR)-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11116381.png)
![4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116384.png)
![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11116389.png)
![3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11116391.png)
![3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B11116396.png)
